N-Chrysen-6-ylformamide

Description

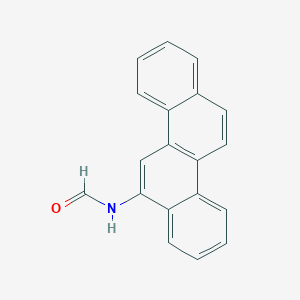

N-Chrysen-6-ylformamide is a polycyclic aromatic compound derived from chrysene, a four-fused-benzene-ring system. Its structure consists of a formamide (-NH-C(=O)-H) group attached to the 6-position of chrysene. The molecular formula is C₁₉H₁₃NO, with a molecular weight of 271.3 g/mol.

Properties

CAS No. |

113202-70-3 |

|---|---|

Molecular Formula |

C19H13NO |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

N-chrysen-6-ylformamide |

InChI |

InChI=1S/C19H13NO/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-12H,(H,20,21) |

InChI Key |

WEUUUXFHRYQONO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chrysen-6-ylformamide can be synthesized through several methods. One common approach involves the reaction of chrysin with formamide under specific conditions. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently. For instance, formamide can be used as a reagent at temperatures around 170-180°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Chrysen-6-ylformamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to convert this compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chrysen-6-ylcarboxylic acid, while reduction can produce chrysen-6-ylamine.

Scientific Research Applications

N-Chrysen-6-ylformamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Chrysen-6-ylformamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key differences between N-Chrysen-6-ylformamide and N-(2-chloro-6-methylphenyl)cyanothioformamide (CID 3456503), a structurally related aromatic amide derivative:

| Property | This compound | N-(2-chloro-6-methylphenyl)cyanothioformamide |

|---|---|---|

| Molecular Formula | C₁₉H₁₃NO | C₉H₇ClN₂S |

| Molecular Weight (g/mol) | 271.3 | 210.7 |

| Parent Structure | Chrysene (4 fused benzene rings) | Monocyclic benzene ring |

| Functional Groups | Formamide (-CONH₂) | Thioamide (-CSNH₂), Cyano (-C≡N), Chloro (-Cl), Methyl (-CH₃) |

| Aromatic System | Extended conjugation | Localized conjugation with substituents |

| Key Substituents | None | Chloro, methyl, cyano |

Physicochemical Properties

- Solubility: this compound is expected to exhibit low aqueous solubility due to its hydrophobic chrysene backbone. In contrast, the smaller size and polar substituents (cyano, chloro) in N-(2-chloro-6-methylphenyl)cyanothioformamide may confer moderate solubility in organic solvents .

- Stability : The thioamide group in the latter compound is generally more resistant to hydrolysis than the formamide group in this compound, which may hydrolyze under acidic or basic conditions .

- Electronic Properties: The extended π-system of chrysene in this compound could enhance absorption in the UV-vis range, while the electron-withdrawing cyano and chloro groups in the analog may alter its reactivity and electronic profile.

Research Findings and Implications

- Synthetic Challenges : this compound requires specialized synthesis due to the steric hindrance of the chrysene backbone, whereas the smaller analog can be synthesized via straightforward aromatic substitution reactions.

- Material Science : The larger conjugated system in this compound makes it a candidate for organic light-emitting diodes (OLEDs) , whereas the analog’s simpler structure may limit such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.